REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[C:9](=[N:21]O)[CH2:10][C:11]1[CH:16]=[CH:15][C:14]([C:17]([F:20])([F:19])[F:18])=[CH:13][N:12]=1.C(OC(C(F)(F)F)=O)(C(F)(F)F)=O.C(N(CC)CC)C.O>COCCOC.[Fe](Cl)Cl>[Cl:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[C:9]1[CH:10]=[C:11]2[CH:16]=[CH:15][C:14]([C:17]([F:20])([F:19])[F:18])=[CH:13][N:12]2[N:21]=1
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Name
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1-(2-chloro-4-fluorophenyl)-2-(5-trifluoromethyl-2-pyridinyl)ethanone oxime
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Quantity
|
2.65 g
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Type
|
reactant
|
Smiles
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ClC1=C(C=CC(=C1)F)C(CC1=NC=C(C=C1)C(F)(F)F)=NO
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Name
|
|
Quantity
|
11 mL
|
Type
|
solvent
|
Smiles
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COCCOC
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Name
|
|
Quantity
|
1.13 mL
|
Type
|
reactant
|
Smiles
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C(=O)(C(F)(F)F)OC(=O)C(F)(F)F
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Name
|
|
Quantity
|
3.3 mL
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
iron (II) chloride
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Quantity
|
10 mg
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Type
|
catalyst
|
Smiles
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[Fe](Cl)Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
the mixture stirred for 10 minutes
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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After the addition
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Type
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STIRRING
|
Details
|
After stirring for 1 hour
|
Duration
|
1 h
|
Type
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TEMPERATURE
|
Details
|
the mixture was then heated to 75° C. for 16 hours
|
Duration
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16 h
|
Type
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TEMPERATURE
|
Details
|
to cool
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (100 ml)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic extracts were dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
This residue was purified by column chromatography on silica gel eluting with diethylether-cyclohexane (1:4)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC(=C1)F)C1=NN2C(C=CC(=C2)C(F)(F)F)=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.3 g | |
YIELD: PERCENTYIELD | 12% | |
YIELD: CALCULATEDPERCENTYIELD | 12% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |